molecular formula C38H54I2N2 B13747292 Quinolinium, 1,1'-eicosamethylenebis-, diiodide CAS No. 3819-24-7

Quinolinium, 1,1'-eicosamethylenebis-, diiodide

Cat. No.: B13747292
CAS No.: 3819-24-7
M. Wt: 792.7 g/mol
InChI Key: AYVNTROYHJGZCB-UHFFFAOYSA-L
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Description

Quinolinium, 1,1’-eicosamethylenebis-, diiodide is a heterocyclic organic compound with the molecular formula C38H54N2.2I. It is known for its unique structure, which consists of two quinolinium units connected by a twenty-carbon methylene chain, with two iodide ions as counterions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1,1’-eicosamethylenebis-, diiodide typically involves the reaction of quinoline with a long-chain alkyl halide, followed by quaternization with iodine. The reaction conditions often require a solvent such as acetonitrile or ethanol and may be carried out under reflux. The process can be summarized as follows:

    Alkylation: Quinoline reacts with a long-chain alkyl halide (e.g., 1-bromo-eicosane) to form the intermediate.

    Quaternization: The intermediate is then treated with iodine to form the final product, Quinolinium, 1,1’-eicosamethylenebis-, diiodide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1,1’-eicosamethylenebis-, diiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Silver nitrate or sodium sulfate can be used to replace iodide ions with other anions.

Major Products

    Oxidation: Quinolinium oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Quinolinium salts with different anions.

Mechanism of Action

The mechanism of action of Quinolinium, 1,1’-eicosamethylenebis-, diiodide is primarily related to its ability to interact with biological membranes and proteins. The quinolinium units can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Quinolinium, 1,1’-decamethylenebis-, diiodide: Similar structure but with a shorter methylene chain.

    Quinolinium, 1,1’-hexamethylenebis-, diiodide: Another similar compound with an even shorter methylene chain.

Uniqueness

Quinolinium, 1,1’-eicosamethylenebis-, diiodide is unique due to its long methylene chain, which imparts distinct physical and chemical properties. This long chain allows for greater flexibility and potential interactions with biological membranes, making it a valuable compound for research in various fields .

Properties

CAS No.

3819-24-7

Molecular Formula

C38H54I2N2

Molecular Weight

792.7 g/mol

IUPAC Name

1-(20-quinolin-1-ium-1-ylicosyl)quinolin-1-ium;diiodide

InChI

InChI=1S/C38H54N2.2HI/c1(3-5-7-9-11-13-15-21-31-39-33-23-27-35-25-17-19-29-37(35)39)2-4-6-8-10-12-14-16-22-32-40-34-24-28-36-26-18-20-30-38(36)40;;/h17-20,23-30,33-34H,1-16,21-22,31-32H2;2*1H/q+2;;/p-2

InChI Key

AYVNTROYHJGZCB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCCCCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-]

Origin of Product

United States

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